molecular formula C10H11ClO2S B1525776 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride CAS No. 102653-21-4

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1525776
CAS RN: 102653-21-4
M. Wt: 230.71 g/mol
InChI Key: OPSMOLXFYUYTPZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride, also known as Tetralin, is a chemical compound with the CAS Number: 102653-21-4 . It has a molecular weight of 230.71 . The compound is a partially hydrogenated derivative of naphthalene .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is 1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride are not available, Tetralin is known to be oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol .


Physical And Chemical Properties Analysis

The melting point of 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is 72-73°C . Tetralin, a related compound, has a density of 0.97 g/cm3 at 20°C, a melting point of -30°C, and a vapor pressure of 0.34 hPa at 20°C .

Scientific Research Applications

  • Synthesis of Antimicrobial Agents 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride has been utilized in the synthesis of new tetrahydronaphthalene-sulfonamide derivatives, showing promise as potent antimicrobial agents. These derivatives exhibit significant inhibitory activities against various Gram-positive and Gram-negative bacterial strains as well as Candida Albicans. This highlights the compound's potential in developing new antimicrobial treatments (Mohamed et al., 2021).

  • Catalysis in Liquid-phase Oxidation The compound has been studied in the context of liquid-phase oxidation processes, particularly with copper(II) acetate in acetic acid. The presence of lithium chloride, forming complexes with copper(II) ions, significantly accelerates the oxidation reaction of 1,2,3,4-tetrahydronaphthalene. This research is crucial for understanding the molecular mechanisms in catalytic oxidation processes (Imamura et al., 1976).

  • Visible-Light-Catalyzed C-C Bond Difunctionalization In a novel application, the compound aids in visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bonds. This process is integral in the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes, offering a simple route for the difunctionalization of C-C bonds. This method's efficiency and environmental friendliness make it notable in synthetic organic chemistry (Liu et al., 2019).

  • Formation of Self-Assembled Structures The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been explored, revealing the formation of chiral, close-packed herringbone structures and porous pinwheel nanoarchitectures. This research offers insights into the molecular interactions and potential applications in nanotechnology and materials science (Silly et al., 2017).

  • Development of Cancer Therapeutics Derivatives of 1,2,3,4-tetrahydronaphthalene have been synthesized for potential use in cancer therapy. These compounds exhibit cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents. The synthesis of these derivatives and their efficacy in inhibiting cancer cell proliferation is a significant contribution to medicinal chemistry (Ravichandiran et al., 2019).

Future Directions

While specific future directions for 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride are not available, Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMOLXFYUYTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102653-21-4
Record name 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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